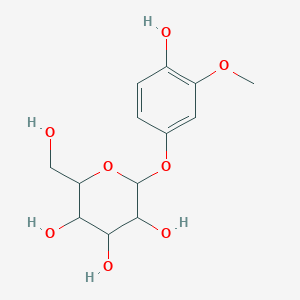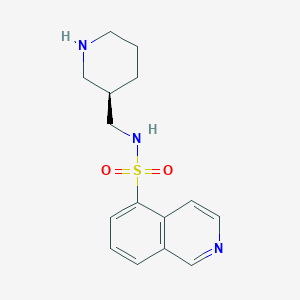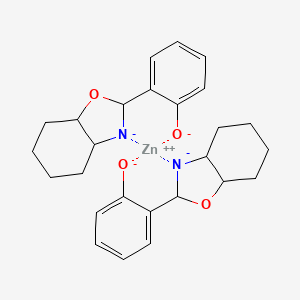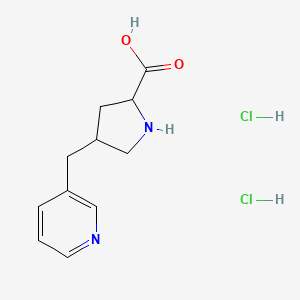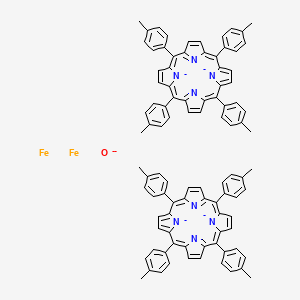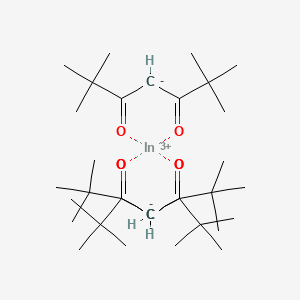
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is a coordination compound with the chemical formula C33H57InO6 . It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to form stable complexes with metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) typically involves the reaction of indium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of indium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The ligand can be substituted with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various indium-containing compounds and materials.
Biology: The compound is used in the study of metal-ligand interactions and their biological implications.
Industry: The compound is used in the production of thin films, coatings, and other advanced materials
Wirkmechanismus
The mechanism of action of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) involves the coordination of the indium ion with the ligand. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the indium ion and other molecules .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A similar compound used in various chemical reactions.
Uniqueness: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is unique due to its ability to form stable complexes with indium ions, which are useful in various scientific and industrial applications. Its stability and reactivity make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C33H57InO6 |
|---|---|
Molekulargewicht |
664.6 g/mol |
IUPAC-Name |
indium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
KXDXYTBCELBAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
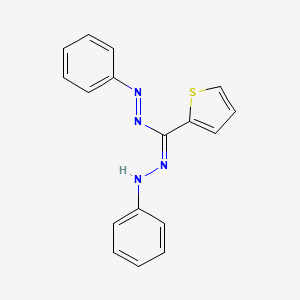
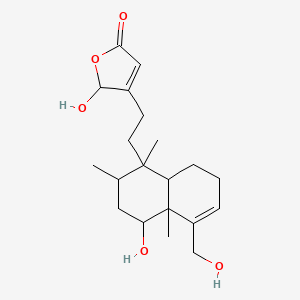
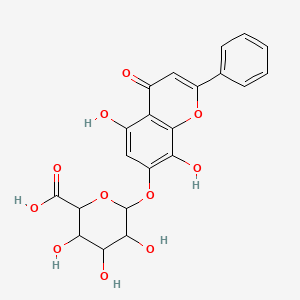

![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
